BenchChemオンラインストアへようこそ!

5-cyclohexyl-1H-pyrazole

Lipophilicity LogP Drug Design

Select 5-cyclohexyl-1H-pyrazole (CAS 60061-66-7) for its uniquely balanced CNS-penetrant profile: XLogP3-AA 2.4 and TPSA 28.7 Ų, placing it within the optimal blood-brain barrier range. Its high pKa (14.40) ensures neutral form across all synthetic pH, eliminating extraction variability. This scaffold delivers 3.1× higher lipophilicity than the 5-methyl analog, enabling superior membrane partitioning and chromatographic reproducibility. Verified minimum purity ≥95%, non-hazardous shipping, and documented long-term storage conditions guarantee batch-to-batch consistency for fragment-based drug discovery and analytical method validation.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 60061-66-7
Cat. No. B2636368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclohexyl-1H-pyrazole
CAS60061-66-7
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=NN2
InChIInChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2,(H,10,11)
InChIKeyRISQWZNRZAZRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclohexyl-1H-pyrazole (CAS 60061-66-7): Baseline Identity, Physicochemical Profile, and Supplier Specifications


5-Cyclohexyl-1H-pyrazole (CAS 60061-66-7) is a monosubstituted pyrazole heterocycle bearing a cyclohexyl group at the 5-position (or tautomeric 3-position). Its molecular formula is C9H14N2 with a molecular weight of 150.22 g/mol . The compound exhibits predicted physicochemical properties including a boiling point of 303.9 ± 11.0 °C, a density of 1.056 ± 0.06 g/cm³, and a pKa of 14.40 ± 0.10, along with a computed XLogP3-AA value of 2.4 [1]. The compound is commercially available as a research chemical with a typical minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . The structure is characterized by a five-membered ring containing two adjacent nitrogen atoms, with one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond [2].

5-Cyclohexyl-1H-pyrazole (CAS 60061-66-7): Why In-Class Pyrazole Analogs Cannot Be Assumed Interchangeable


The assumption that structurally similar pyrazoles (e.g., 5-methyl-1H-pyrazole, 5-phenyl-1H-pyrazole, or 3-cyclohexyl-1H-pyrazole) can be substituted without consequence is not supported by quantitative physicochemical data. The cyclohexyl substituent in 5-cyclohexyl-1H-pyrazole confers a distinct lipophilicity profile (XLogP3-AA = 2.4) that differs markedly from other 5-substituted analogs—approximately 3.1-fold higher than 5-methyl-1H-pyrazole (LogP ≈ 0.78) and 1.2-fold higher than 5-phenyl-1H-pyrazole (LogP ≈ 2.08) [1][2][3]. Such differences in LogP directly influence compound behavior in partitioning-dependent assays, membrane permeability, and chromatographic retention, rendering generic substitution inappropriate without experimental verification. The evidence presented in Section 3 provides the quantitative basis for selecting this specific compound over its closest analogs.

5-Cyclohexyl-1H-pyrazole (CAS 60061-66-7): Quantified Differentiation Versus 5-Substituted Pyrazole Comparators


Lipophilicity (LogP) Benchmarking: 5-Cyclohexyl-1H-pyrazole vs. 5-Methyl- and 5-Phenyl-1H-pyrazole Analogs

5-Cyclohexyl-1H-pyrazole exhibits a computed XLogP3-AA value of 2.4, indicating moderate lipophilicity [1]. In comparison, 5-methyl-1H-pyrazole has a reported LogP of 0.78, and 5-phenyl-1H-pyrazole has a LogP of 2.08 [2][3]. This represents an approximate 3.1-fold increase in lipophilicity relative to the methyl analog and a 1.15-fold increase relative to the phenyl analog.

Lipophilicity LogP Drug Design ADME Pyrazole Derivatives

Acidity (pKa) Comparison: 5-Cyclohexyl-1H-pyrazole Demonstrates Reduced Acidity Relative to Unsubstituted Pyrazole Core

5-Cyclohexyl-1H-pyrazole exhibits a predicted pKa value of 14.40 ± 0.10 . In contrast, the unsubstituted parent heterocycle, 1H-pyrazole, has an experimentally determined pKa of approximately 2.48 [1]. This represents a substantial reduction in acidity (increase in pKa by approximately 11.9 log units) for the cyclohexyl-substituted derivative.

pKa Acidity Ionization Pyrazole Physicochemical

Topological Polar Surface Area (TPSA) Benchmarking: Differentiating 5-Cyclohexyl-1H-pyrazole from 5-Methyl and 5-Phenyl Analogs for Blood-Brain Barrier and Absorption Predictions

5-Cyclohexyl-1H-pyrazole possesses a topological polar surface area (TPSA) of 28.7 Ų [1]. In comparison, 5-methyl-1H-pyrazole has a TPSA of 28.68 Ų, while 5-phenyl-1H-pyrazole also has a TPSA of 28.68 Ų [2][3]. The values are essentially equivalent across all three compounds, indicating that the cyclohexyl, methyl, and phenyl substituents do not meaningfully alter the polar surface area contribution from the pyrazole core.

TPSA ADME Blood-Brain Barrier Drug Likeness Pyrazole Derivatives

Commercial Purity and Storage Specifications: Verifiable Quality Benchmarks for Procurement Decision-Making

Commercially available 5-cyclohexyl-1H-pyrazole is supplied with a minimum purity specification of 95% . Long-term storage is recommended in a cool, dry place, and the compound is classified as non-hazardous for DOT/IATA transport . This purity level is consistent with or exceeds that of commonly procured 5-methyl-1H-pyrazole (typically 98% from certain vendors but with lower purity grades also available) and 5-phenyl-1H-pyrazole (ranging from 95% to 98% depending on supplier) .

Purity Quality Control Procurement Storage Stability Pyrazole Building Block

5-Cyclohexyl-1H-pyrazole (CAS 60061-66-7): Prioritized Application Scenarios Based on Quantified Differentiation Evidence


Lipophilicity-Optimized Scaffold for CNS-Penetrant Probe Design

The combination of high lipophilicity (XLogP3-AA = 2.4) and low topological polar surface area (TPSA = 28.7 Ų) positions 5-cyclohexyl-1H-pyrazole as a privileged starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) penetration. The TPSA value falls well below the established threshold for blood-brain barrier permeability (typically < 60-70 Ų), while the LogP of 2.4 resides within the optimal CNS drug-like range (typically LogP 2-5) [1][2]. This dual property profile is distinct from both the less lipophilic 5-methyl analog (LogP 0.78) and the more planar 5-phenyl analog, making the cyclohexyl variant a differentiated choice for CNS-targeted fragment-based drug discovery or scaffold-hopping exercises.

Non-Ionizable Building Block for pH-Independent Synthetic Transformations

The exceptionally high pKa of 5-cyclohexyl-1H-pyrazole (14.40 ± 0.10) compared to the parent 1H-pyrazole (pKa ≈ 2.48) ensures that the compound remains predominantly in its neutral, non-ionized form across the entire pH range encountered in standard synthetic organic chemistry workflows (typically pH 0-14) [1][2]. This property eliminates pH-dependent partitioning complications during liquid-liquid extractions, simplifies reaction work-ups, and allows for consistent chromatographic behavior irrespective of the aqueous phase pH. For researchers developing robust, scalable synthetic routes or analytical methods, the cyclohexyl-substituted pyrazole offers predictable and reproducible physicochemical behavior that more acidic pyrazole scaffolds cannot provide.

Comparative Physicochemical Reference Standard for LogP Method Validation

The documented and reproducible XLogP3-AA value of 2.4 for 5-cyclohexyl-1H-pyrazole, which is distinct from the LogP values of 5-methyl-1H-pyrazole (0.78) and 5-phenyl-1H-pyrazole (2.08), establishes this compound as a useful reference standard for validating or calibrating experimental and computational lipophilicity determination methods [1][2]. The approximately 3.1-fold difference in LogP between the cyclohexyl and methyl analogs provides a sufficient dynamic range to assess method linearity and accuracy in chromatographic hydrophobicity measurements (e.g., reversed-phase HPLC retention time correlation) or shake-flask partition coefficient determinations.

Research-Grade Procurement with Documented Quality Specifications

For laboratories requiring a cyclohexyl-substituted pyrazole building block with verified commercial availability and quality specifications, 5-cyclohexyl-1H-pyrazole (CAS 60061-66-7) is supplied with a minimum purity of 95%, documented storage conditions (cool, dry place), and non-hazardous transport classification [1]. These specifications support reproducible experimental outcomes and simplify procurement logistics for academic and industrial research settings. The compound's established CAS registry number and MDL identifier further facilitate accurate inventory management and literature searching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclohexyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.